3,3',4,4'-Tetrachlorobiphenyl

Descripción general

Descripción

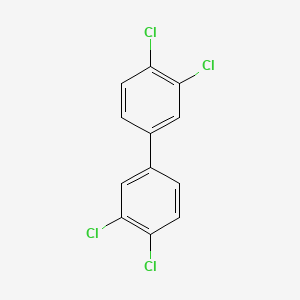

3,3’,4,4’-Tetrachlorobiphenyl is a type of polychlorinated biphenyl (PCB) characterized by the presence of four chlorine atoms attached to the biphenyl structure at positions 3, 3’, 4, and 4’. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms. It is one of the many congeners of PCBs, which were widely used in industrial applications due to their chemical stability and insulating properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl. The process can be controlled to achieve the desired substitution pattern by adjusting the reaction conditions such as temperature, solvent, and the presence of catalysts. For instance, the use of iron(III) chloride as a catalyst can facilitate the chlorination process.

Industrial Production Methods: Industrial production of PCBs, including 3,3’,4,4’-Tetrachlorobiphenyl, was historically carried out through direct chlorination of biphenyl in the presence of a catalyst. This method allowed for the production of various PCB congeners by controlling the extent of chlorination .

Análisis De Reacciones Químicas

Types of Reactions: 3,3’,4,4’-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Catalysts such as cytochrome P450 enzymes are commonly involved in the oxidation of PCBs.

Substitution: Reagents like sodium hydroxide can facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Hydroxylated derivatives of 3,3’,4,4’-Tetrachlorobiphenyl.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Biological Effects

1. Immunotoxicity and Carcinogenicity

Research indicates that PCB 77 acts as a potent immunotoxic agent. It has been shown to impair immune function by inhibiting cytotoxic T-cell activity and antibody production through activation of the aryl hydrocarbon receptor (AhR). This receptor plays a crucial role in the body's response to environmental stressors and is implicated in various immunological pathways . Additionally, PCB 77 has been linked to an increased incidence of tumors in rodent models, particularly in the mammary and uterine tissues .

2. Endocrine Disruption

PCB 77 exhibits antiestrogenic properties, which can disrupt normal hormonal functions. Studies have demonstrated its ability to interfere with estrogen signaling pathways, potentially leading to reproductive health issues . The compound's structural characteristics enable it to mimic or block natural hormones, raising concerns about its effects on human endocrine systems.

Environmental Interactions

1. Sorption by Microplastics

Recent studies have investigated the sorption behavior of PCB 77 on microplastics in marine environments. The research found that microplastics can adsorb significant amounts of PCB 77, enhancing its bioavailability and transport within aquatic ecosystems. Factors such as particle size and temperature were shown to influence the sorption capacity, with smaller particles exhibiting higher adsorption rates . This interaction poses risks not only to marine organisms that ingest microplastics but also to the broader food web.

2. Soil Contamination and Remediation

PCB 77 has been detected in contaminated soils resulting from historical industrial activities. Its persistence in soil matrices necessitates thorough risk assessments for human exposure and ecological impacts. Remediation efforts often focus on bioremediation techniques utilizing plants capable of uptaking PCBs from contaminated sites. For example, research has explored the use of poplar trees and switchgrass in hydroponic systems to reduce PCB concentrations in soil .

Case Studies

Health Implications

The exposure to PCB 77 poses significant health risks due to its carcinogenic potential and endocrine-disrupting effects. Epidemiological studies suggest associations between PCB exposure and various health outcomes, including reproductive disorders and certain cancers . The persistence of PCBs in the environment means that even decades after their ban, they continue to pose risks through food chains and environmental contamination.

Mecanismo De Acción

The mechanism of action of 3,3’,4,4’-Tetrachlorobiphenyl involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate the transcription of various genes involved in xenobiotic metabolism. This activation can lead to the production of enzymes such as cytochrome P450, which further metabolize the compound into hydroxylated derivatives. These metabolites can exert toxic effects by interfering with cellular processes and signaling pathways .

Comparación Con Compuestos Similares

- 3,3’,4,4’-Tetrachlorobiphenyl

- 2,3,4,4’-Tetrachlorobiphenyl

- 3,3’,4,5’-Tetrachlorobiphenyl

Comparison: 3,3’,4,4’-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical properties and biological activity. Compared to other tetrachlorobiphenyls, it has a higher affinity for the aryl hydrocarbon receptor, making it more potent in terms of its toxicological effects .

Actividad Biológica

3,3',4,4'-Tetrachlorobiphenyl (PCB77) is a member of the polychlorinated biphenyl (PCB) family, known for its environmental persistence and potential toxicity. This compound has garnered attention due to its biological activity, particularly its effects on endocrine function, immune response, and neurodevelopment. This article reviews the biological activity of PCB77, highlighting key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

PCB77 has the chemical formula C12H6Cl4 and is characterized by four chlorine atoms attached to the biphenyl structure. Its planar conformation contributes to its biological activity by facilitating interactions with various cellular receptors.

PCB77 exhibits several mechanisms through which it exerts its biological effects:

- Aryl Hydrocarbon Receptor (AhR) Activation : PCB77 is a potent activator of AhR, leading to altered gene expression related to xenobiotic metabolism and immune function .

- Ion Channel Modulation : PCB77 enhances the activity of voltage-gated potassium channels (Kv1.3), which plays a crucial role in T-cell activation and proliferation. This modulation may impair immune responses by altering cytokine production in macrophages .

- Endocrine Disruption : PCB77 has been shown to exhibit antiestrogenic properties, affecting hormone signaling pathways in mammalian systems .

Immune System Impact

Research indicates that PCB77 can suppress immune function. For instance:

- Cytokine Production : Exposure to PCB77 in lipopolysaccharide (LPS)-stimulated macrophages resulted in increased production of pro-inflammatory cytokines like TNF-α while decreasing anti-inflammatory cytokines such as IL-10 .

- T-cell Function : The enhancement of Kv1.3 currents by PCB77 may lead to dysregulation of T-cell activation, potentially contributing to autoimmune conditions and impaired immune surveillance .

Neurodevelopmental Effects

Studies have shown that perinatal exposure to PCB77 can lead to neurobehavioral deficits:

- In neonatal mice exposed to PCB77, significant changes in behavior and cholinergic receptor function were observed, suggesting long-term impacts on neurodevelopment .

Carcinogenic Potential

PCB77 has been implicated in cancer risk:

- It has been associated with an increased incidence of uterine and breast tumors in rodent models. The mechanism is believed to involve disruption of hormonal signaling pathways and direct genotoxic effects .

Case Studies

Propiedades

IUPAC Name |

1,2-dichloro-4-(3,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMGJOKDKOLIDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022514 | |

| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [MSDSonline] | |

| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

18.0X10-2 MG/L WATER | |

| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000164 [mmHg] | |

| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

RODENT STUDIES INDICATED THAT NONCOPLANAR PCB ISOMERS INDUCED CYTOCHROME P450, WHILE COPLANAR ISOMERS INDUCE CYTOCHROME P488., 3,3',4,4'-TETRACHLOROBIPHENYL IS A 3-METHYLCHOLANTHRENE-LIKE INDUCER OF CYTOCHROME P450-DEPENDENT MONOOXYGENASES., Exposure of chick embryos in ovo to cytochrome p448 inducers 2,3,7,8-tetrachlorodibenzo-p-dioxin, and beta-napthoflavone, increased cardiac prostaglandins in vitro. The dose response relationships were biphasic with prostaglandin release increasing at the low doses and returning to basal levels at higher doses. Increased cardiac prostaglandin release was detected at doses that induced hepatic 7-ethoxyresorufin deethylase but which were below the threshold for cardiac induction. The fall in prostaglandin release coincided with induction of cardiac 7-ethoxyresorufin deethylase and therefore may be attributable to increased prostaglandin metabolism. | |

| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

32598-13-3, 80333-65-9 | |

| Record name | PCB 77 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32598-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,3',4'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,3',4,4'-tetrachloro-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080333659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3',4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4'-tetrachloro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2I6546TMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

182-184 °C | |

| Record name | 3,3',4,4'-TETRACHLOROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,3',4,4'-tetrachlorobiphenyl interact with cells and what are the downstream effects?

A1: this compound primarily interacts with the aryl hydrocarbon receptor (AhR) . This interaction triggers a cascade of events, including the induction of cytochrome P450 enzymes such as CYP1A1/2 . These enzymes play a crucial role in xenobiotic metabolism, and their induction can lead to various downstream effects, such as altered hormone levels and potential toxicity.

Q2: How does this compound impact thyroid hormone levels?

A2: Studies have shown that this compound exposure leads to decreased serum thyroxine (T4) levels in various species, including rats and mice . This effect is attributed to multiple mechanisms. One proposed mechanism involves the competitive binding of hydroxylated metabolites of this compound to transthyretin (TTR), a protein responsible for transporting thyroid hormones in the blood . Another mechanism involves enhanced accumulation of T4 in the liver, leading to decreased serum levels .

Q3: Does this compound affect the immune system?

A3: Yes, research suggests that this compound exposure can affect the immune system, specifically within the thymus. Studies in mice have shown that it can inhibit the proliferation of immature thymocytes and skew their differentiation towards CD4-CD8+ cells . These alterations in thymocyte development could potentially lead to immunosuppressive effects.

Q4: What are the effects of this compound on neutrophil activity?

A4: Research indicates that this compound can activate phospholipase A2 (PLA2) in rat neutrophils . This activation is linked to a specific structural motif present in the compound and leads to the release of arachidonic acid, a key inflammatory mediator. This suggests that this compound might contribute to inflammatory responses.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C12H6Cl4, and its molecular weight is 290.0 g/mol.

Q6: How has computational chemistry been used to study this compound?

A6: Computational chemistry, particularly molecular modeling, has been used to understand the interactions of this compound with biological targets. For instance, researchers have used these techniques to identify a specific structural motif (PHEN) required for the activation of PLA2 in neutrophils by organochlorine compounds, including this compound . This kind of information can help predict the activity of related compounds and guide the design of safer alternatives.

Q7: How does the structure of this compound influence its activity?

A7: The specific chlorine substitution pattern in this compound plays a crucial role in its biological activity. The absence of ortho-chlorine substitution makes it a potent AhR agonist, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . This structural feature is also linked to its ability to induce cytochrome P450 enzymes and elicit toxicological effects similar to TCDD.

Q8: How does this compound compare to other polychlorinated biphenyls (PCBs) in terms of activity?

A8: this compound, a coplanar PCB congener, exhibits distinct activity compared to non-coplanar PCBs. For example, it significantly impacts granulocytic HL-60 cell function and upregulates cyclooxygenase-2 (COX-2) expression, while the non-coplanar PCB congener 2,2',4,4'-tetrachlorobiphenyl does not share these effects . This difference highlights the importance of chlorine substitution patterns in dictating the biological activity of PCBs.

Q9: How is this compound absorbed, distributed, metabolized, and excreted (ADME) in the body?

A9: Studies in rats , have shown that after oral administration, this compound is preferentially distributed to adipose tissue and the liver, indicating its lipophilic nature. The primary route of excretion is through feces, with minor elimination via urine. Metabolism plays a crucial role in its elimination, with hydroxylated metabolites identified as major excretion products.

Q10: Does the route of exposure to this compound affect its tissue distribution?

A10: Yes, research in swine suggests that dermal exposure to this compound results in higher tissue residue compared to intravenous exposure, even though blood concentrations and excretion are lower. This difference highlights the importance of exposure route in determining tissue-specific accumulation and potential toxicity.

Q11: How is this compound transferred from mother to offspring?

A11: Studies in mice show that this compound can be transferred from mothers to offspring via milk. This transfer leads to significant accumulation of the compound in neonatal plasma, highlighting a potential pathway for early life exposure and potential developmental effects.

Q12: What are the known toxic effects of this compound?

A12: this compound exhibits a range of toxic effects, often mirroring those of TCDD. These include:

- Endocrine Disruption: It disrupts thyroid hormone homeostasis , .

- Immunotoxicity: It affects thymus development and function .

- Developmental Toxicity: It can induce developmental abnormalities in chicken embryos .

- Liver Toxicity: It can cause liver enlargement and potentially contribute to uroporphyria , .

Q13: How does the toxicity of this compound vary between species?

A13: Sensitivity to this compound varies between species. For example, chicken embryos are highly sensitive to its toxic effects, showing high mortality and developmental abnormalities , . In contrast, ducks, geese, and herring gulls show considerably less sensitivity . These differences highlight the complexity of species-specific responses to toxicants.

Q14: Does this compound cause cancer?

A14: While this compound is not classified as a direct carcinogen, some studies suggest potential links to cancer development. For instance, it has been shown to inhibit gap junction intercellular communication (GJIC) in human liver and skin cells , a process that plays a crucial role in controlling cell growth and preventing tumor formation. This disruption of GJIC could potentially contribute to cancer development.

Q15: Are there any biomarkers for this compound exposure or effects?

A15: Yes, several biomarkers can indicate exposure to this compound and its effects. One such biomarker is the induction of cytochrome P450 enzymes, particularly CYP1A1, in various tissues like liver , kidney , and even white muscle of fish. Elevated levels of these enzymes can suggest exposure to AhR agonists like this compound. Additionally, alterations in thyroid hormone levels and specific metabolite profiles can also serve as potential biomarkers of exposure.

Q16: What analytical methods are used to detect and quantify this compound?

A16: Various analytical methods are employed for the detection and quantification of this compound:

- Gas Chromatography (GC): Often coupled with electron capture detection (ECD) or mass spectrometry (MS), GC is commonly used to separate and quantify this compound in environmental and biological samples , .

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV or fluorescence detection, offers an alternative approach for separating and quantifying this compound and its metabolites .

- Radioimmunoassay (RIA): RIA utilizes antibodies to detect and quantify this compound in samples like milk and animal fats .

Q17: What is the environmental fate of this compound?

A17: this compound is a persistent organic pollutant (POP) known for its resistance to environmental degradation . This persistence allows it to accumulate in the environment, particularly in sediments and fatty tissues of organisms, posing risks to wildlife and human health.

Q18: Does this compound affect the activity of drug-metabolizing enzymes?

A19: Yes, this compound is a known inducer of cytochrome P450 enzymes, particularly CYP1A1/2, in various species, including fish and rats . This induction can significantly impact the metabolism of other xenobiotics, potentially leading to altered drug efficacy or increased toxicity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.